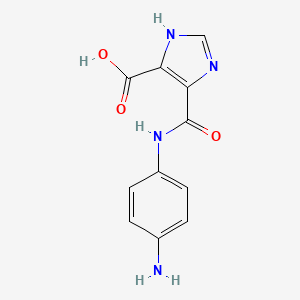

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

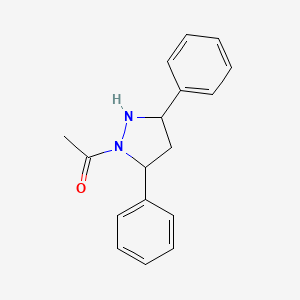

The compound "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" is a derivative of imidazole-4,5-dicarboxylic acid, which is a versatile scaffold in medicinal chemistry. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is a feature shared with the purine bases of DNA. This structural similarity allows imidazole derivatives to mimic the biological activity of purines, making them interesting candidates for drug development, particularly as kinase inhibitors due to their potential competitive binding to the ATP site .

Synthesis Analysis

The synthesis of imidazole derivatives, such as those related to "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid," often involves parallel synthesis techniques. For instance, a library of imidazole-4,5-dicarboxamides, which are structurally related to the compound of interest, was prepared using parallel synthesis, derivatized with amino acid esters and alkanamines . These methods allow for the rapid generation of compound libraries for screening in drug discovery programs. The final products are typically purified by column chromatography and characterized by techniques such as LC-MS and 1H-NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can exhibit complex π-π and T-stacking features, as observed in a series of 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides . These interactions are crucial for the stabilization of the molecular conformation and can be influenced by the presence of halogen substituents. X-ray crystallographic studies have revealed that these stacking interactions can vary significantly, with anti and syn parallel-displaced (PD)-type dispositions being observed . The presence of substituents on the imidazole ring can also influence the molecular geometry and the potential for intramolecular hydrogen bonding .

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole can react with ketones and aldehydes to form 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines, which are of interest due to their purine-like properties . The reactivity of these intermediates can lead to a diverse range of products, depending on the nature of the reactants and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of amino and carboxylate groups can lead to the formation of hydrogen-bonded supramolecular structures, which can be one-, two-, or three-dimensional . These hydrogen bonding networks can significantly affect the solubility, melting point, and other physicochemical properties of the compounds. Additionally, the presence of substituents such as halogens can further modulate these properties by introducing additional interactions like halogen-halogen contacts .

Safety and Hazards

properties

IUPAC Name |

4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQARDVLSJLCFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963095 |

Source

|

| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid | |

CAS RN |

436088-52-7, 436688-52-7 |

Source

|

| Record name | 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)